molecular formula C16H20FN3O2S B215259 1-butyl-5-[(4-fluorophenyl)sulfanyl]-4-nitro-2-propyl-1H-imidazole

1-butyl-5-[(4-fluorophenyl)sulfanyl]-4-nitro-2-propyl-1H-imidazole

Cat. No. B215259
M. Wt: 337.4 g/mol
InChI Key: QMVXTZGRNZRYQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-butyl-5-[(4-fluorophenyl)sulfanyl]-4-nitro-2-propyl-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-butyl-5-[(4-fluorophenyl)sulfanyl]-4-nitro-2-propyl-1H-imidazole is not fully understood. However, several studies have suggested that this compound exerts its biological activity through the inhibition of specific enzymes and signaling pathways. For example, it has been reported that 1-butyl-5-[(4-fluorophenyl)sulfanyl]-4-nitro-2-propyl-1H-imidazole can inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a signaling pathway involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
1-butyl-5-[(4-fluorophenyl)sulfanyl]-4-nitro-2-propyl-1H-imidazole has been shown to possess several biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory mediators, and reduce bacterial growth. In addition, this compound has been shown to possess antioxidant activity, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-butyl-5-[(4-fluorophenyl)sulfanyl]-4-nitro-2-propyl-1H-imidazole in lab experiments is its potent biological activity. This compound has shown promising results in various assays, including anticancer, anti-inflammatory, and antibacterial assays. Another advantage is its relatively simple synthesis method, which makes it easy to prepare in large quantities. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling this compound, and to carry out toxicity studies before using it in biological assays.

Future Directions

There are several future directions for the research on 1-butyl-5-[(4-fluorophenyl)sulfanyl]-4-nitro-2-propyl-1H-imidazole. One of the major areas of interest is its application in drug development. Several studies have reported the potential of this compound as a lead compound for the development of new anticancer, anti-inflammatory, and antibacterial drugs. Another area of interest is the elucidation of its mechanism of action. Further studies are needed to fully understand the molecular targets and signaling pathways involved in the biological activity of this compound. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound, which can facilitate its use in various fields of scientific research.
Conclusion
In conclusion, 1-butyl-5-[(4-fluorophenyl)sulfanyl]-4-nitro-2-propyl-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of this compound is relatively simple, and it has shown promising results in various biological assays. However, its potential toxicity should be taken into consideration when using it in lab experiments. Future research on this compound should focus on its application in drug development, elucidation of its mechanism of action, and development of more efficient synthesis methods.

Synthesis Methods

The synthesis method of 1-butyl-5-[(4-fluorophenyl)sulfanyl]-4-nitro-2-propyl-1H-imidazole involves the reaction of 1-butyl-4-nitroimidazole with 4-fluorobenzenethiol in the presence of a base and a solvent. The reaction is carried out under reflux conditions, and the product is obtained after purification by column chromatography. This synthesis method has been reported in several scientific publications, and it is considered to be a reliable and efficient method for the preparation of 1-butyl-5-[(4-fluorophenyl)sulfanyl]-4-nitro-2-propyl-1H-imidazole.

Scientific Research Applications

1-butyl-5-[(4-fluorophenyl)sulfanyl]-4-nitro-2-propyl-1H-imidazole has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its application in medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and bacterial infections. Several studies have reported the potent anticancer activity of 1-butyl-5-[(4-fluorophenyl)sulfanyl]-4-nitro-2-propyl-1H-imidazole against different cancer cell lines. It has also been shown to possess significant anti-inflammatory and antibacterial activity.

properties

Product Name

1-butyl-5-[(4-fluorophenyl)sulfanyl]-4-nitro-2-propyl-1H-imidazole

Molecular Formula

C16H20FN3O2S

Molecular Weight

337.4 g/mol

IUPAC Name

1-butyl-5-(4-fluorophenyl)sulfanyl-4-nitro-2-propylimidazole

InChI

InChI=1S/C16H20FN3O2S/c1-3-5-11-19-14(6-4-2)18-15(20(21)22)16(19)23-13-9-7-12(17)8-10-13/h7-10H,3-6,11H2,1-2H3

InChI Key

QMVXTZGRNZRYQH-UHFFFAOYSA-N

SMILES

CCCCN1C(=NC(=C1SC2=CC=C(C=C2)F)[N+](=O)[O-])CCC

Canonical SMILES

CCCCN1C(=NC(=C1SC2=CC=C(C=C2)F)[N+](=O)[O-])CCC

Origin of Product

United States

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